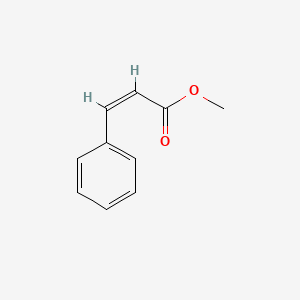

(Z)-Methyl cinnamate

Description

(Z)-Methyl cinnamate is a natural product found in Artemisia salsoloides with data available.

Structure

3D Structure

Properties

CAS No. |

19713-73-6 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

methyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |

InChI Key |

CCRCUPLGCSFEDV-FPLPWBNLSA-N |

Isomeric SMILES |

COC(=O)/C=C\C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 |

boiling_point |

260.00 to 262.00 °C. @ 760.00 mm Hg |

melting_point |

36 °C |

physical_description |

Solid |

Origin of Product |

United States |

Contextualization Within Cinnamoyl Chemistry

Cinnamoyl chemistry is centered around the cinnamoyl group, a functional group derived from cinnamic acid. ontosight.ai This acyl group consists of a phenyl group attached to an acrylic acid moiety. ontosight.ai Compounds containing this structure are broadly referred to as cinnamates or cinnamoyl derivatives. Methyl cinnamate (B1238496) is the methyl ester of cinnamic acid, formed by the formal condensation of cinnamic acid's carboxyl group with methanol. ontosight.ainih.gov

Due to the presence of a carbon-carbon double bond in the propenoate chain, methyl cinnamate exists as two distinct stereoisomers: (E) and (Z). taylorandfrancis.com (Z)-Methyl cinnamate, also referred to as methyl cis-cinnamate, is the isomer where the phenyl ring and the carbonyl group of the ester are positioned on the same side of the double bond. ontosight.ainih.gov Its counterpart, (E)-Methyl cinnamate (trans), is generally the more thermodynamically stable and predominant isomer. taylorandfrancis.com The specific geometry of the (Z)-isomer leads to different physical and chemical characteristics compared to the (E)-isomer. ontosight.ai

| Property | This compound | (E)-Methyl Cinnamate |

|---|---|---|

| Synonyms | Methyl cis-cinnamate, Methyl (Z)-3-phenylprop-2-enoate | Methyl trans-cinnamate, Methyl (E)-3-phenylprop-2-enoate |

| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol | 162.18 g/mol |

| Melting Point | 36 °C | 34–38 °C |

| Boiling Point | 260-262 °C @ 760 mmHg | 261–262 °C @ 760 mmHg |

Significance of Z Stereoisomerism in Organic Synthesis and Biological Systems

Stereoselective Catalytic Approaches

Catalysis offers powerful tools for controlling the stereochemical outcome of reactions, enabling the selective formation of this compound. Various transition metals and photocatalytic systems have been explored to this end.

Wittig-Type Olefination for Z-Configurated Alkenes in Cinnamate Synthesis

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. While stabilized Wittig reagents typically favor the formation of (E)-alkenes, specific conditions and reagent modifications can steer the reaction towards the (Z)-isomer. wpmucdn.comnih.gov

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides, like the one derived from (methoxycarbonylmethylene)triphenylphosphorane used for methyl cinnamate synthesis, predominantly yield the (E)-isomer. wpmucdn.comsciepub.com However, factors such as the choice of solvent, the presence of salts, and the specific base used can influence the Z/E ratio. For instance, solvent-free Wittig reactions have been developed to produce cinnamate esters, often with high (E)-selectivity. nsf.govresearchgate.net The Horner-Wadsworth-Emmons modification, which utilizes phosphonate (B1237965) carbanions, offers another avenue for controlling stereoselectivity. While often favoring the (E)-product, modified Still-Gennari-type reagents have been developed for highly Z-selective HWE reactions. researchgate.net

A study on the synthesis of borylated methyl cinnamate analogues employed a solventless Wittig reaction, achieving high stereoisomeric ratios. beilstein-archives.org This approach highlights the potential for optimizing reaction conditions to favor the desired isomer even with stabilized ylides. beilstein-archives.orgresearchgate.net

Table 1: Factors Influencing Stereoselectivity in Wittig-Type Reactions for Cinnamate Synthesis

| Factor | Influence on Stereoselectivity | Example |

| Ylide Stability | Stabilized ylides favor (E)-isomers; unstabilized ylides favor (Z)-isomers. wpmucdn.com | (Methoxycarbonylmethylene)triphenylphosphorane (stabilized) yields primarily (E)-methyl cinnamate. |

| Reaction Conditions | Solvent, temperature, and additives can alter the Z/E ratio. nih.gov | Solvent-free conditions can lead to high (E)-selectivity. nsf.govresearchgate.net |

| Reagent Modification | Modified HWE reagents can enhance (Z)-selectivity. researchgate.net | Still-Gennari type reagents are known for Z-selective olefinations. researchgate.net |

Palladium-Catalyzed C(sp²)–H/C(sp²)–H Coupling Strategies for Substituted Cinnamates

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful methods for forming carbon-carbon bonds and have been extensively used to synthesize cinnamates. mdpi.com These reactions typically involve the coupling of an aryl halide with an acrylate. bas.bg While the Heck reaction often yields the more stable (E)-isomer, strategies have been developed to control the stereoselectivity and to functionalize the cinnamate scaffold further through C–H activation. rsc.orgnih.gov

Recent advancements have focused on the direct C–H functionalization of arenes, which avoids the pre-functionalization required for traditional cross-coupling reactions. researchgate.net For instance, a palladium-catalyzed meta-C–H olefination of α-substituted cinnamates has been developed using a nitrile directing group. rsc.orgdntb.gov.ua This method allows for the introduction of various alkene coupling partners at the meta position of the aromatic ring. rsc.org

Furthermore, the stereoselective synthesis of (E)- and (Z)-3,3-diarylacrylates has been achieved through the palladium-catalyzed reaction of aryl iodides with methyl cinnamate in a molten mixture of tetrabutylammonium (B224687) salts. mdpi.com The development of palladium N-heterocyclic carbene (Pd-NHC) complexes has also provided efficient catalytic systems for the synthesis of cinnamic acid derivatives in environmentally benign solvents like water. bas.bg

Table 2: Examples of Palladium-Catalyzed Synthesis of Cinnamate Derivatives

| Reaction Type | Substrates | Catalyst System | Product |

| Heck Reaction | Aryl halides, Methyl acrylate | Pd(OAc)₂, Ligands | (E)-Methyl cinnamate derivatives bas.bg |

| meta-C–H Olefination | α-Substituted cinnamates, Alkenes | Pd(OAc)₂, Nitrile directing group | meta-Olefinated cinnamates rsc.org |

| Stereoselective Arylation | Aryl iodides, Methyl cinnamate | Pd(OAc)₂, [Bu₄N]OAc/[Bu₄N]Br | (E)- and (Z)-3,3-Diarylacrylates mdpi.com |

Ruthenium-Mediated Oxidative Coupling and Hydroarylation Routes to Cinnamates

Ruthenium catalysts have emerged as versatile tools for the synthesis of cinnamates through various C–H activation strategies. These methods offer alternative pathways to traditional cross-coupling reactions, often with high regio- and stereoselectivity.

One notable approach is the ruthenium-catalyzed conjugate addition of simple alkenes to α,β-unsaturated carbonyl compounds, which can yield (Z)-selective tetrasubstituted olefin products. nih.govnih.gov For example, a cationic ruthenium-hydride complex has been shown to be highly effective for this transformation. nih.gov Ruthenium catalysts have also been employed for the direct ortho-alkenylation of aromatic aldehydes with activated alkenes under an open atmosphere, providing a regio- and stereoselective route to substituted alkene derivatives. researchgate.net

Furthermore, ruthenium-catalyzed oxidative coupling of vinyl derivatives has been developed to produce valuable 1,3-diene building blocks, predominantly as the E,E isomer. rsc.org While not directly producing this compound, these methods showcase the potential of ruthenium catalysis in C-C bond formation. The development of new ruthenium-based olefin metathesis catalysts is also an active area of research, with the potential for controlling E/Z-stereoselectivity. uib.no Other ruthenium-catalyzed reactions include the cyanation of tertiary amines and alcohols, demonstrating the broad applicability of this metal in organic synthesis. beilstein-journals.org

Photocatalytic E→Z Isomerization of Cinnamic Acid Derivatives to this compound

The conversion of the thermodynamically stable (E)-isomer to the less stable (Z)-isomer is an uphill energetic process that can be efficiently driven by photocatalysis. beilstein-journals.org This approach utilizes light energy to overcome the thermodynamic barrier, offering a green and mild method for synthesizing (Z)-cinnamates. thieme-connect.com

Various photocatalytic systems have been developed for the E→Z isomerization of cinnamic acid derivatives. Iridium-based photosensitizers, such as Ir₂(ppy)₄Cl₂, have proven effective when irradiated with blue light, allowing for the synthesis of a range of (Z)-cinnamate derivatives in good yields. thieme-connect.com Ruthenium(II) complexes, like Ru(bpy)₃₂, are also efficient photocatalysts for this transformation. rsc.orgacs.org The mechanism generally involves an energy transfer from the excited photocatalyst to the (E)-alkene, which then isomerizes to the (Z)-alkene through a triplet excited state. thieme-connect.comresearchgate.net

The efficiency and selectivity of the isomerization can be influenced by the substrate structure and the reaction conditions. acs.org For instance, the presence of substituents on the double bond can affect the photostationary state Z:E ratio. acs.org This methodology has been successfully applied to the gram-scale synthesis of (Z)-cinnamates, demonstrating its practical utility. thieme-connect.com

Table 3: Photocatalysts for E→Z Isomerization of Cinnamate Derivatives

| Photocatalyst | Light Source | Key Features |

| Ir₂(ppy)₄Cl₂ | Blue LED (≈460–470 nm) thieme-connect.com | Efficient for a broad range of substrates, allows for large-scale synthesis. thieme-connect.com |

| Ru(bpy)₃₂ | Blue Light (465 nm) acs.org | Acts as a triplet photocatalyst, enabling selective cycloaddition or isomerization. acs.org |

| (-)-Riboflavin (Vitamin B₂) | UV Light (402 nm) acs.org | Inexpensive, organic photocatalyst for highly Z-selective isomerization. acs.org |

| Hydroxyaromatic Aldehydes | Blue Light researchgate.net | Rapid and selective E→Z isomerization. researchgate.net |

Non-Catalytic and Emerging Synthetic Methodologies for this compound

Beyond traditional catalytic methods, several non-catalytic and emerging strategies are being explored for the synthesis of this compound. These approaches often leverage unique reaction conditions or novel reagents to achieve the desired stereoselectivity.

One such method is the stereoinvertive deoxygenation of trans-3-arylglycidates using a nickel triflate and triphenylphosphine (B44618) system. researchgate.net This reaction provides a route to the thermodynamically less stable (Z)-cinnamate esters from readily available trans-epoxides with high stereospecificity. The proposed mechanism involves the activation of the epoxide by the nickel catalyst, leading to the inversion of stereochemistry. researchgate.net

Electrochemical methods also present a green and efficient alternative for cinnamate synthesis. An electro-organic approach for the Heck reaction has been developed, eliminating the need for chemical oxidants and often toxic catalysts. researchgate.net Another electrochemical method involves the conversion of cinnamaldehyde (B126680) to methyl cinnamate using tetrabutylammonium fluoride (B91410) (TBAF) as a supporting electrolyte. beilstein-journals.org

Furthermore, the development of flow chemistry offers precise control over reaction parameters, which can be leveraged for stereoselective synthesis. The cis-trans isomerization of α-functionalized stilbenes has been demonstrated in a flow microreactor, achieving regioselective control in milliseconds. beilstein-journals.org While not directly applied to this compound, this technology holds promise for future applications in stereoselective synthesis.

Mechanistic Elucidation of Z Methyl Cinnamate Transformations

Computational Chemistry Investigations

Computational chemistry has emerged as a powerful tool for unraveling complex reaction mechanisms at the molecular level. For (Z)-methyl cinnamate (B1238496), theoretical studies provide invaluable insights into reaction pathways, intermediate structures, and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) for Reaction Pathway Analysis in Cinnamate Formation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the formation of cinnamates. mdpi.comsumitomo-chem.co.jparxiv.orgnih.gov DFT calculations have been instrumental in analyzing the reaction pathways of processes like the Heck reaction, a common method for synthesizing cinnamates. researchgate.net

Table 1: Calculated Activation Energies for Key Steps in a Phosphine-Free Heck Reaction for Cinnamate Synthesis researchgate.net

| Reaction Step | Activation Energy (kJ/mol) |

| Migratory Insertion | 79.2 |

| β-Hydride Elimination | 33.8 |

| Catalyst Recovery | 101.8 |

This table showcases the activation energies for the elementary steps in the Heck reaction, highlighting the energy barrier for each stage of the catalytic cycle as determined by DFT calculations. researchgate.net

Furthermore, DFT has been employed to study the thermodynamics of cinnamate derivatives. For example, computational analysis using the G3(MP2)//B3LYP composite method has been used to calculate the gas-phase standard enthalpies of formation for cinnamate compounds, providing crucial data for understanding their energetic profiles. mdpi.comresearchgate.net

High-Level Ab Initio and Coupled Cluster Calculations on Cinnamate Reaction Intermediates

To achieve higher accuracy in energetic and structural predictions, high-level ab initio and coupled-cluster methods are employed, often in conjunction with DFT. d-nb.info These methods are particularly valuable for studying reaction intermediates, which are often transient and difficult to characterize experimentally. nih.gov

For example, in the study of reactions involving cinnamates, high-level calculations can provide benchmark data to validate the results obtained from more computationally efficient DFT methods. sumitomo-chem.co.jpd-nb.info While specific high-level ab initio and coupled cluster calculations focusing solely on (Z)-methyl cinnamate reaction intermediates are not extensively documented in the provided search results, the principles of these methods are broadly applicable. For instance, such calculations have been used to investigate intermediates in related reactions, providing insights that can be extrapolated to cinnamate systems. nih.gov The accuracy of these methods is crucial for determining the relative stabilities of different isomers and conformers of reaction intermediates, which in turn dictates the stereochemical outcome of the reaction.

Experimental Mechanistic Probes

Experimental techniques provide the ultimate validation for the mechanisms proposed by computational studies. Isotopic labeling and spectroscopic monitoring are two powerful experimental approaches used to probe the mechanisms of this compound transformations.

Isotopic Labeling Studies in Cinnamate Synthesis Mechanisms

Isotopic labeling is a classic technique for elucidating reaction mechanisms. symeres.compku.edu.cn By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), chemists can trace the fate of that atom throughout the reaction. symeres.comresearchgate.net This information can be used to distinguish between different possible reaction pathways.

For example, deuterium (B1214612) labeling has been used in the study of cinnamate synthesis to understand C-H activation steps. researchgate.net The use of deuterium-labeled compounds as internal standards is also crucial for the accurate quantification of cinnamic acid and its derivatives in various samples. researchgate.net Furthermore, the analysis of isotope ratios (e.g., 2H/1H and 13C/12C) can help determine the origin of cinnamaldehyde (B126680), a precursor to methyl cinnamate, distinguishing between natural and synthetic sources. researchgate.net

Table 2: Applications of Isotopic Labeling in Cinnamate-Related Research symeres.comresearchgate.netresearchgate.net

| Isotope | Application | Research Focus |

| Deuterium (²H) | Mechanistic studies, internal standards | C-H activation, quantification of biosynthetic intermediates |

| Carbon-13 (¹³C) | Authenticity assessment, structural studies | Differentiating natural vs. synthetic cinnamaldehyde, studying ligand binding |

| Nitrogen-15 (¹⁵N) | Mechanistic and kinetic studies | Elucidating reaction mechanisms |

| Oxygen-18 (¹⁸O) | Structural and reactivity studies | Investigating the binding mode of carboxylic acids on surfaces |

This table summarizes the various applications of stable isotopes in the study of cinnamates and related compounds, highlighting the versatility of this technique.

Spectroscopic Monitoring of Reaction Intermediates in Stereoselective Cinnamate Reactions

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring the progress of reactions and identifying transient intermediates. chemrxiv.orgrsc.orgresearchgate.net In stereoselective reactions leading to cinnamates, in-situ NMR monitoring can provide real-time information about the formation and consumption of different species.

For instance, in the study of the dibromination of methyl (E)-cinnamate, 1H NMR spectroscopy was used to characterize various intermediates, including initial complexes and subsequent species formed during the reaction. chemrxiv.org The continuous monitoring of specific signals allowed for the elucidation of the reaction pathway. chemrxiv.org Similarly, in the development of stereoselective syntheses, NMR is crucial for determining the ratio of (Z) and (E) isomers produced. rsc.org Time-resolved spectroscopic techniques, such as laser flash photolysis, can be used to characterize highly reactive excited states and radical intermediates in photochemical reactions involving cinnamate precursors. acs.org

Sophisticated Analytical and Spectroscopic Characterization of Z Methyl Cinnamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for (Z)-Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, proving particularly powerful in the differentiation of geometric isomers like (Z)- and (E)-methyl cinnamate (B1238496). The distinction between these isomers is primarily achieved by analyzing the coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum.

The geometry of the double bond directly influences the through-bond interaction between the two olefinic protons. For the (E)-isomer (trans configuration), these protons are on opposite sides of the double bond, resulting in a larger dihedral angle and consequently a larger coupling constant, typically around 16.0 Hz. rsc.orgnsf.gov In contrast, the (Z)-isomer (cis configuration) has these protons on the same side, leading to a smaller coupling constant, generally in the range of 12-13 Hz. researchgate.net One study reported the appearance of a new olefinic cis proton doublet at 5.66 ppm with a coupling constant of 12.9 Hz during the photochemical conversion of the trans-isomer, clearly indicating the formation of the (Z)-isomer. researchgate.net

While the coupling constant is the most definitive feature, the chemical shifts (δ) of both protons (¹H) and carbons (¹³C) also exhibit subtle but measurable differences between the two isomers. The conjugated system, which includes the phenyl ring, the double bond, and the carbonyl group of the ester, creates distinct electronic environments for the nuclei in each isomer. researchgate.net

Table 1: Comparative ¹H NMR Data for Methyl Cinnamate Isomers This table is interactive. Click on the headers to sort the data.

| Isomer | Olefinic Proton (α to C=O) | Olefinic Proton (β to C=O) | Coupling Constant (JHH) | Methoxy (B1213986) Protons (-OCH₃) | Aromatic Protons |

|---|---|---|---|---|---|

| (E)-Methyl cinnamate | δ 6.44 ppm (d) rsc.org | δ 7.70 ppm (d) rsc.org | ~16.0 Hz rsc.orgnsf.gov | δ 3.80 ppm (s) rsc.org | δ 7.35-7.54 ppm (m) rsc.org |

| (Z)-Methyl cinnamate | δ 5.9 ppm researchgate.net | δ 7.2 ppm researchgate.net | ~12.9 Hz researchgate.net | Not specified | Not specified |

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. Data is typically recorded in CDCl₃.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices Containing this compound

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the separation and identification of volatile and semi-volatile compounds, such as this compound, within complex samples like essential oils and perfumes. researchgate.net The gas chromatography component separates individual compounds based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio (m/z), providing a molecular fingerprint. technologynetworks.com

Isomers like (Z)- and (E)-methyl cinnamate often exhibit very similar or identical mass spectra, making their differentiation by MS alone challenging. technologynetworks.com Therefore, effective chromatographic separation is paramount. The use of long capillary columns (e.g., 30 meters) with specific stationary phases (like DB-1 or TG-1MS) allows for the separation of the isomers based on subtle differences in their boiling points and polarity, resulting in distinct retention times. gcms.czfrim.gov.my

High-resolution mass spectrometry, such as that achieved with Orbitrap technology, offers significant advantages over standard quadrupole detectors. wpmucdn.com It provides highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments, increasing the confidence in compound identification, especially in complex matrices where isobaric interferences are common. gcms.czwpmucdn.com For this compound, the mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 162, with major fragment ions typically observed at m/z 131 (loss of -OCH₃) and m/z 103 (loss of -COOCH₃). nih.gov

Table 2: GC-MS Data for this compound This table is interactive. You can filter the data by entering values in the search boxes below each header.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | nih.gov |

| Molecular Weight | 162.19 g/mol | ymdb.ca |

| Kovats Retention Index (Standard non-polar column) | 1281, 1300, 1306, 1321, 1343 | nih.gov |

| Major Mass Spectral Peaks (m/z) | 162 ([M]⁺), 131, 103 | nih.gov |

The analysis of fragrance allergens in perfumes is a key application where high-resolution GC-MS is employed. gcms.cz Methods have been developed to detect and quantify dozens of allergens, including methyl cinnamate, in perfume models, achieving excellent separation even for isomeric compounds and high sensitivity with detection limits in the parts-per-million (ppm) range. gcms.cz

Development of Specialized Separation and Detection Methods for this compound

To overcome the challenges of analyzing this compound in particularly complex samples or for specific applications like authenticity testing, specialized methods beyond conventional GC-MS have been developed.

Multidimensional Gas Chromatography (MDGC): For exceptionally complex matrices such as perfumes, where co-elution of target analytes with matrix components is a significant problem, multidimensional gas chromatography (MDGC or GC-GC) offers superior separation power. chromatographyonline.com In an MDGC system, a selected portion (a "heart-cut") of the effluent from the first chromatographic column is transferred to a second column with a different stationary phase. This two-dimensional separation allows for the resolution of compounds that overlap in the first dimension, providing cleaner peaks for quantification and identification by the mass spectrometer. This technique has been successfully applied to the analysis of allergens in fragrances, effectively isolating target analytes from matrix interferences. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): While GC is the standard for volatile compounds, High-Performance Liquid Chromatography (HPLC) provides an alternative separation technique. A reverse-phase (RP) HPLC method has been described for the analysis of methyl cinnamate using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This method is scalable and can be used for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS): This advanced technique is used for authenticity assessment, for instance, to determine if a sample of methyl cinnamate is from a natural or synthetic source. acs.org After separation by GC, the compound is combusted or pyrolyzed to simple gases (like CO₂ and H₂). The IRMS then measures the precise isotopic ratios (e.g., ¹³C/¹²C and ²H/¹H) of these gases. These ratios vary depending on the plant source (for natural products) or the synthetic pathway used, allowing for the differentiation between natural, synthetic, and semi-synthetic versions of (E)-methyl cinnamate. acs.org This provides a powerful tool for quality control in the flavor and fragrance industry.

Biosynthesis and Natural Product Chemistry of Z Methyl Cinnamate

Identification and Chemotaxonomy of Producing Organisms

(Z)-Methyl cinnamate (B1238496) is a naturally occurring aromatic compound found in a variety of plant species. Its presence and concentration are key markers in the chemotaxonomic classification of these plants.

Occurrence in Ocimum basilicum Chemotypes and Genotypes

Sweet basil (Ocimum basilicum L.) is well-known for its diverse chemical profiles, leading to the classification of various chemotypes based on the dominant compounds in their essential oils. scielo.br The methyl cinnamate chemotype is one of the four major chemotypes identified in O. basilicum, alongside linalool (B1675412), methyl chavicol, and methyl eugenol. scielo.bracgpubs.org

Different cultivars and genotypes of O. basilicum exhibit significant variation in their essential oil composition. For instance, in a study of twelve basil cultivars grown in Colombia, ten were characterized by a high percentage of methyl cinnamate (35-80%), defining them as the methyl cinnamate chemotype. scielo.br Some varieties, such as 'Cinnamon', 'Purple Lovingly', 'Sweet Castle', and 'Purple Long-legged', contained over 62% methyl cinnamate. scielo.br

Further sub-classification exists based on the co-occurrence of other major compounds. For example, some basil varieties are identified as "methyl cinnamate > linalool" or "methyl cinnamate > linalool > 1,8-cineole" subtypes, indicating a dual biosynthetic origin of their essential oil constituents. scielo.brscielo.br The presence of (Z)-methyl cinnamate, often alongside its (E)-isomer, is a notable characteristic in the essential oil profile of certain O. basilicum varieties. researchgate.netresearchgate.netresearchgate.net For example, the essential oil from the leaves of one variety contained (E)-methyl cinnamate (26.47%) and this compound (6.26%). researchgate.netresearchgate.net

Presence in Ocotea quixos and Other Aromatic Plant Species

This compound is also a constituent of the essential oil of Ocotea quixos, a species from the Lauraceae family native to the Amazonian regions of Ecuador, Colombia, and Peru. akjournals.comnih.gov The essential oil composition of O. quixos can vary significantly, with (E)-methyl cinnamate being one of the main compounds in certain samples. nih.gov While the (E)-isomer is more commonly reported as a major component, the presence of the (Z)-isomer has also been noted.

Beyond Ocimum and Ocotea, this compound has been reported in other plant species, such as Artemisia salsoloides. nih.gov Its isomer, (E)-methyl cinnamate, is found in a wider range of plants, including Eucalyptus olida, which has the highest known concentration. wikipedia.org

Influence of Genotype, Growth Stages, and Environmental Factors on this compound Production

The production of this compound in plants is not static; it is influenced by a complex interplay of genetic makeup, developmental stage, and environmental conditions.

Genotype: As established in O. basilicum, the genetic background of the plant is a primary determinant of its essential oil chemotype. scielo.brscielo.br Some genotypes are genetically predisposed to produce high levels of methyl cinnamate, including the (Z)-isomer. scielo.br

Growth Stages: The concentration of this compound can fluctuate throughout the plant's life cycle. In one study on O. basilicum, the content of this compound was found to be maximal at the full bloom stage (5.9%) and minimal at the vegetative stage (5.4%). acgpubs.orgresearchgate.net In contrast, the (E)-isomer reached its peak at the full bloom stage in one season and at the seed-setting stage in another. acgpubs.orgresearchgate.net This indicates that the optimal harvest time for maximizing the yield of specific isomers can vary.

Environmental Factors: Environmental conditions can significantly impact the production of secondary metabolites in plants. ajchem-b.com Factors such as altitude, UV radiation, and soil composition can lead to variations in the chemical composition of essential oils. ajchem-b.com For instance, studies on Zanthoxylum armatum have shown that the percentage of methyl cinnamate can vary depending on the altitude at which the plant is grown. ajchem-b.com While specific research on the direct impact of these factors on this compound in O. basilicum is detailed, the general principles of environmental influence on plant secondary metabolism are well-established.

Enzymatic Pathways and Metabolic Flux Analysis

The biosynthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway.

Role of SABATH Methyltransferases in Cinnamate Biosynthesis

A key step in the formation of methyl cinnamate is the methylation of cinnamic acid. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine:cinnamate carboxyl methyltransferases (CCMT). purdue.edu These enzymes belong to the larger SABATH family of methyltransferases, which are responsible for the synthesis of a variety of volatile methyl esters in plants. frontiersin.orgresearchgate.netpnas.org

SABATH methyltransferases utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of the carboxyl group of various substrates, including cinnamic acid. researchgate.net The activity of these enzymes is highly correlated with the production of their respective methyl esters. For example, in basil, SAM:CCMT activity has been shown to be highly correlated with the content of methyl cinnamate in young leaves. purdue.edu

Investigation of Upstream and Downstream Enzymatic Steps to this compound

The biosynthesis of this compound begins with the amino acid phenylalanine. The initial and rate-limiting step in the phenylpropanoid pathway is the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). purdue.edumaxapress.com

Following the formation of cinnamic acid, the pathway can diverge. The direct methylation of cinnamic acid by a CCMT enzyme leads to the formation of methyl cinnamate. purdue.edu The stereochemistry of the final product, whether (Z) or (E), is likely determined by the specific isomer of cinnamic acid utilized by the methyltransferase or by subsequent enzymatic or non-enzymatic isomerization, although the exact mechanisms remain an area of active research.

Metabolomic and transcriptomic studies in Ocimum basilicum var. pilosum have helped to reconstruct the biosynthetic pathway of methyl cinnamate. maxapress.com These studies have identified specific genes encoding for PAL and other enzymes that are correlated with methyl cinnamate biosynthesis. maxapress.com

Theoretical Studies on the Electronic Structure and Reactivity of Z Methyl Cinnamate

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.commalayajournal.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state, making it more polarizable and prone to chemical reactions. researchgate.netlibretexts.org

For cinnamate (B1238496) derivatives, these calculations are often performed using DFT methods, such as B3LYP with a 6-311G basis set. researchgate.net The HOMO-LUMO gap for (Z)-methyl cinnamate (also known as cis-methyl cinnamate) has been calculated to be 4.2 eV. core.ac.uk This value provides a quantitative measure of its electronic stability and potential reactivity in various chemical transformations, such as cycloadditions or photoisomerization reactions. wikipedia.orgnih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| This compound | - | - | 4.2 | core.ac.uk |

| (E)-Methyl Cinnamate | - | - | 4.7 | core.ac.uk |

Quantum Chemical Descriptors for Understanding this compound Reactivity and Stability

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors derived from DFT calculations can provide a more nuanced understanding of a molecule's reactivity and stability. researchgate.netmdpi.com These global reactivity parameters are calculated using the energies of the frontier orbitals and are instrumental in predicting chemical behavior. irjweb.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2 or (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). irjweb.com

These theoretical descriptors are invaluable for comparing the reactivity of related compounds and understanding the electronic factors that govern their chemical interactions. researchgate.netnumberanalytics.com Molecules with higher chemical hardness and a larger energy gap are generally more stable and less reactive. researchgate.net

| Parameter | Symbol | Value (eV) |

|---|---|---|

| EHOMO | - | -6.732 |

| ELUMO | - | -1.895 |

| Energy Gap | ΔE | 4.837 |

| Ionization Potential | I | 6.732 |

| Electron Affinity | A | 1.895 |

| Global Hardness | η | 2.418 |

| Global Softness | S | 0.413 |

| Electronegativity | χ | 4.313 |

| Chemical Potential | μ | -4.313 |

| Electrophilicity Index | ω | 3.826 |

Note: Data based on general cinnamate molecule calculations from Ref. researchgate.net at the B3LYP/6-311G level for illustrative purposes.

Conformational Landscape and Stereoisomeric Stability Analysis of Cinnamates

The study of a molecule's conformational landscape involves identifying its stable spatial arrangements (conformers) and the energy barriers between them. researchgate.netfrontiersin.org For cinnamates, the primary stereoisomers are the (E) and (Z) forms, corresponding to the trans and cis arrangement around the carbon-carbon double bond, respectively.

The difference in stability can be quantified through thermodynamic data, such as the enthalpy of hydrogenation. A study reported the experimental enthalpy of hydrogenation for converting the isomers to methyl hydrocinnamate. The value for methyl (Z)-cinnamate was significantly more exothermic (–117.9 ± 1.0 kJ·mol⁻¹) compared to that for methyl (E)-cinnamate (–101.2 ± 1.0 kJ·mol⁻¹). mdpi.com This indicates that the (Z)-isomer releases more energy upon hydrogenation because it starts from a higher, less stable energy level. mdpi.compreprints.org This energetic difference is a key factor in the chemical behavior of the isomers, including their relative abundance in equilibrium and their distinct pathways in photochemical reactions like E/Z isomerization. rsc.orgmdpi.com

| Compound | Reaction Product | Enthalpy of Hydrogenation (kJ·mol⁻¹) | Source |

|---|---|---|---|

| This compound | Methyl Hydrocinnamate | -117.9 ± 1.0 | mdpi.com |

| (E)-Methyl Cinnamate | Methyl Hydrocinnamate | -101.2 ± 1.0 | mdpi.com |

Mechanistic Insights into the Biological Activity of Z Methyl Cinnamate in Vitro Studies

Molecular Mechanisms of Anti-inflammatory Action, e.g., Suppression of Nitric Oxide Production

In vitro studies have begun to shed light on the anti-inflammatory properties of methyl cinnamate (B1238496), often investigating its role in modulating key inflammatory mediators. A significant aspect of this is the suppression of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory processes.

Research using RAW 264.7 macrophage cells, a standard model for in vitro inflammation studies, has shown that methyl cinnamate can possess anti-inflammatory activity. plos.org When these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they produce pro-inflammatory mediators. Studies have demonstrated that methyl cinnamate can suppress the expression of mRNAs for cyclo-oxygenase-2 (Cox2) and nitric oxide synthase 2 (Nos2) induced by Porphyromonas gingivalis lipopolysaccharide. plos.org The suppression of Nos2 is particularly important as this enzyme is responsible for the production of large quantities of nitric oxide during inflammation.

While some studies have shown that methyl cinnamate can inhibit NO production, others have reported conflicting results. For instance, one study found that methyl cinnamate failed to inhibit LPS-induced NO release from J774 macrophages at concentrations up to 10 μg/mL. researchgate.net In contrast, its parent compound, cinnamic acid, and related derivatives like cinnamaldehyde (B126680) have demonstrated significant inhibition of NO production and the expression of inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com Cinnamic acid derivatives have been shown to block inflammatory responses by suppressing the over-expression of pro-inflammatory cytokines. medchemexpress.com

The anti-inflammatory mechanism of methyl cinnamate has also been linked to the mitogen-activated protein kinase (MAPK) signaling pathway. In a study on dextran (B179266) sulfate (B86663) sodium-induced colitis in mice, MC treatment was found to decrease the phosphorylation of p38, JNK, and ERK proteins in RAW 264.7 cells, suggesting that its anti-inflammatory effects are mediated through the inhibition of this pathway. nih.gov It is important to note that much of the existing research does not differentiate between the (Z) and (E) isomers of methyl cinnamate, often referring to the compound generally or studying the more common (E)-trans-isomer. Therefore, while these findings provide a basis for understanding its anti-inflammatory potential, further research is needed to specifically elucidate the activity of (Z)-Methyl cinnamate.

Table 1: In Vitro Anti-inflammatory Activity of Cinnamate Derivatives

| Compound | Cell Line | Inducer | Effect | Reference |

|---|---|---|---|---|

| Methyl Cinnamate | RAW264.7 | P. gingivalis LPS | Suppressed Cox2 and Nos2 mRNA expression | plos.org |

| Methyl Cinnamate | J774 Macrophages | LPS | Failed to inhibit NO production (at ≤10 μg/mL) | researchgate.net |

| Cinnamaldehyde | RAW 264.7 | LPS | Inhibited NO production and NF-κB transcriptional activity | researchgate.net |

Effects on Cellular Processes, e.g., Pre-osteoblast Survival, Migration, and Differentiation

The influence of methyl cinnamate on bone cells has been investigated in vitro, primarily using the (E)-isomer, referred to as (E)-methyl-cinnamate (EMC). These studies have utilized pre-osteoblast cell lines, such as MC3T3-E1, to understand the compound's impact on bone formation processes.

Research has shown that EMC affects the survival of pre-osteoblasts. nih.govnih.gov Treatment with EMC led to a dose- and time-dependent decrease in the viability of MC3T3-E1 cells. mdpi.com This cytotoxic effect was accompanied by morphological changes and an increase in apoptosis (programmed cell death). nih.govnih.gov The induction of apoptosis was confirmed by the increased cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, key executioners of the apoptotic process. nih.gov

Furthermore, EMC has been found to suppress the migration of pre-osteoblasts. nih.gov Cell migration is a critical step in bone remodeling and repair, where osteoblasts move to the site of bone resorption to begin new bone formation. In vitro wound-healing assays demonstrated that EMC significantly inhibited the migration rate of pre-osteoblasts in a dose-dependent manner. mdpi.com This effect was linked to the compound's ability to decrease the activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are involved in cell migration and survival signaling. nih.govmdpi.com

In addition to affecting survival and migration, EMC also inhibits the differentiation of pre-osteoblasts into mature osteoblasts. nih.govnih.gov Osteoblast differentiation is characterized by the expression of specific markers and the acquisition of functions necessary for bone matrix synthesis and mineralization. Studies have shown that EMC treatment suppresses osteoblast differentiation, as evidenced by reduced alkaline phosphatase (ALP) activity and staining, which are early markers of this process. nih.gov These findings suggest that (E)-Methyl cinnamate has a significant pharmacological role in modulating osteoblast function, which could be relevant for bone diseases characterized by abnormal osteoblast activity. nih.govnih.gov It is crucial to highlight that these findings are specific to the (E)-isomer, and research on the effects of this compound on pre-osteoblasts is currently lacking.

Table 2: Effects of (E)-Methyl Cinnamate on Pre-osteoblast MC3T3-E1 Cells

| Parameter | Effect of (E)-Methyl Cinnamate | Method of Assessment | Reference |

|---|---|---|---|

| Cell Survival | Decreased viability in a dose- and time-dependent manner | MTT Assay | mdpi.com |

| Apoptosis | Increased, with cleavage of PARP and caspase-3 | TUNEL Staining, Western Blot | nih.gov |

| Cell Migration | Suppressed in a dose-dependent manner | Wound-healing Assay | mdpi.com |

Enzyme Inhibition Kinetics and Binding Site Characterization, e.g., Tyrosinase Inhibition

Methyl cinnamate has been identified as an inhibitor of tyrosinase, a key enzyme in the production of melanin (B1238610) and a factor in the browning of fruits and vegetables. medchemexpress.comchemsrc.com The majority of research in this area has been conducted on methyl trans-cinnamate, the (E)-isomer.

Studies on mushroom tyrosinase have shown that methyl trans-cinnamate can strongly inhibit both the monophenolase and diphenolase activities of the enzyme. researchgate.netacs.org For the monophenolase activity, at a concentration of 2.5 mM, it significantly lengthened the lag time and reduced the steady-state activity. researchgate.netacs.org The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was determined to be 1.25 mM. researchgate.netacs.org

For the diphenolase activity, the inhibition by methyl trans-cinnamate was found to be reversible and followed a noncompetitive mechanism. researchgate.netacs.org A noncompetitive inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. The IC50 value for diphenolase inhibition was 1.62 mM, with an inhibition constant (Ki) of 1.60 mM. researchgate.netacs.org

The inhibitory potential against tyrosinase is not unique to methyl cinnamate but is a feature of various cinnamic acid derivatives. The structure of these compounds plays a crucial role in their inhibitory activity. For example, the introduction of hydroxyl groups on the phenyl ring of cinnamic acid esters can significantly enhance tyrosinase inhibitory activity. nih.govnih.gov In one study, a cinnamic acid-eugenol ester with a 3,4-diphenol hydroxy group was found to be a potent tyrosinase inhibitor, much stronger than the parent compounds and the standard inhibitor kojic acid. nih.gov Kinetic studies of this derivative revealed a reversible mixed-type inhibition. nih.gov Molecular docking studies suggest that these inhibitors can bind to the active site of tyrosinase. dntb.gov.ua As with other biological activities, there is a need for specific studies on the (Z)-isomer of methyl cinnamate to characterize its tyrosinase inhibition kinetics and binding mechanisms.

Table 3: Tyrosinase Inhibition by Methyl trans-Cinnamate

| Tyrosinase Activity | IC50 Value | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Monophenolase | 1.25 mM | Not Reported | - | researchgate.netacs.org |

Structure-Activity Relationships from In Vitro Biological Assays for Cinnamate Derivatives

The biological activities of cinnamate derivatives are closely linked to their chemical structures. In vitro assays have been instrumental in establishing structure-activity relationships (SAR), providing insights into how different functional groups and structural modifications influence their efficacy as anti-inflammatory, antifungal, or enzyme-inhibiting agents. plos.orgnih.govnih.gov

For anti-inflammatory activity, SAR studies on ethyl p-methoxycinnamate (EPMC) and its derivatives have highlighted the importance of both the ester and methoxy (B1213986) functional groups. kemdikbud.go.idresearchgate.net Modifications to the ester group can significantly alter the anti-inflammatory potential, suggesting it is a key active site. kemdikbud.go.id Similarly, the position and nature of substituents on the phenyl ring are critical. For N-arylcinnamamides, the modification of the anilide core with lipophilic and bulky groups at the C(2,5)′ or C(2,6)′ positions appears to enhance anti-inflammatory potential, as demonstrated by the inhibition of NF-κB activation. mdpi.com

In the context of antifungal activity, a systematic investigation of cinnamic acid esters revealed that both the substitution pattern on the phenyl ring and the alkyl group of the alcohol moiety significantly affect their potency. plos.orgnih.govnih.gov For instance, with ethyl cinnamate derivatives, the introduction of electron-donating groups like hydroxyl (OH) or methoxy (OMe) often leads to increased activity, with the ortho-substituted isomer generally being the most active. plos.org Conversely, for electron-withdrawing groups like halogens, the para-substituted isomers tend to have the highest activity. plos.org

Regarding tyrosinase inhibition, the presence and position of hydroxyl groups on the phenyl ring are particularly influential. nih.govnih.gov Cinnamic acid esters with hydroxyl groups, especially at the 4-position of the cinnamic acid moiety, often exhibit improved inhibitory activity. nih.gov The combination of cinnamic acid scaffolds with other natural product structures, such as paeonol (B1678282) or thymol, through esterification has been shown to produce derivatives with significantly enhanced tyrosinase inhibitory effects compared to the parent compounds. nih.gov

These SAR studies underscore the versatility of the cinnamic acid scaffold and provide a rational basis for the design of new derivatives with optimized biological activities. rsdjournal.org While these relationships are established for a range of cinnamate derivatives, their direct application to this compound requires specific experimental validation to account for the influence of its cis-geometry on its interactions with biological targets.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-Methyl cinnamate / Methyl trans-cinnamate |

| Cinnamic acid |

| Cinnamaldehyde |

| Ethyl p-methoxycinnamate (EPMC) |

| Kojic acid |

| Paeonol |

| Thymol |

Catalytic Applications and Transformations Involving Z Methyl Cinnamate

Homogeneous Catalysis for Functionalization and Derivatization of Cinnamates

Homogeneous catalysis provides a powerful platform for the functionalization and derivatization of cinnamates, including (Z)-methyl cinnamate (B1238496). One of the key transformations is hydroformylation, which introduces a formyl group and a hydrogen atom across the double bond. The selectivity of this reaction is highly dependent on the choice of catalyst and the structure of the olefin.

In the hydroformylation of methyl cinnamate, both rhodium and cobalt-based catalysts have been investigated. acs.org These transition metals exhibit different behaviors in terms of product distribution. For instance, with methyl cinnamate, rhodium catalysts tend to show higher selectivity towards the formation of aldehydes compared to cobalt catalysts, which can lead to a higher proportion of hydrogenated byproducts. acs.org The reaction with cobalt catalysts often results in significant hydrogenation, yielding methyl 3-phenylpropanoate. acs.org In contrast, rhodium catalysts can be tuned to favor the production of the desired aldehyde products. acs.org The geometry of the double bond in cinnamate stereoisomers also influences the aldehyde distribution in rhodium-catalyzed reactions, highlighting the stereospecificity of the process. acs.org

The following table summarizes the general outcomes of the hydroformylation of methyl cinnamate with different homogeneous catalysts.

Table 1: Catalyst-Dependent Product Distribution in the Hydroformylation of Methyl Cinnamate

| Catalyst System | Primary Product(s) | Key Observations |

|---|---|---|

| Cobalt Carbonyl (Co₂(CO)₈) | Hydrogenated ester (methyl 3-phenylpropanoate) and aldehydes | Hydrogenation is a major competing reaction. acs.org |

Organic Photoredox Catalysis for Stereoselective Isomerization of Cinnamic Acid Derivatives

The synthesis of the thermodynamically less stable (Z)-isomer of cinnamic acid derivatives from the more stable (E)-isomer is a significant challenge in organic synthesis. Organic photoredox catalysis, particularly using visible light, has emerged as a mild and efficient method to achieve this contra-thermodynamic E to Z isomerization. mdpi.comthieme-connect.com

This process typically involves the use of a photocatalyst that, upon irradiation with visible light (such as blue LEDs), becomes excited and transfers energy to the (E)-cinnamate. mdpi.comresearchgate.net This energy transfer facilitates the rotation around the carbon-carbon double bond, leading to the formation of the (Z)-isomer. A variety of photocatalysts have been successfully employed for this transformation.

For example, iridium complexes like fac-Ir(ppy)₃ and Ir₂(ppy)₄Cl₂ have been shown to be effective catalysts for the E to Z isomerization of cinnamates, affording the (Z)-isomers in high yields and selectivity. mdpi.comthieme-connect.comthieme-connect.com The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups on the aromatic ring. mdpi.comthieme-connect.com

Copper-based catalytic systems have also been developed for this purpose. A complex of Cu(OAc)₂ with rac-BINAP, irradiated with blue light, can catalyze the E → Z isomerization of α- and β-substituted cinnamate derivatives. acs.orgsci-hub.se The presence of a coordinating group on the cinnamate, such as an oxazolidinone, can enhance the efficiency of the isomerization by promoting the complexation of the copper catalyst to the substrate. acs.orgsci-hub.se Additionally, xanthone, an inexpensive and stable organic ketone, can act as a photocatalyst in a tandem double bond isomerization/oxidative cyclization of cinnamic acids to form coumarins, a process that necessarily involves the Z-isomer as an intermediate. rsc.org

The table below provides examples of photocatalytic systems used for the E/Z isomerization of cinnamate derivatives.

Table 2: Selected Photocatalysts for E → Z Isomerization of Cinnamates

| Photocatalyst | Light Source | Substrate Scope | Typical Yield of (Z)-isomer | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Blue Light | Cinnamates | High | mdpi.com |

| Ir₂(ppy)₄Cl₂ | Blue Light | Cinnamate derivatives | Good to excellent | thieme-connect.comthieme-connect.com |

| Cu(OAc)₂/rac-BINAP | Blue Light | α/β-substituted cinnamates | Good to excellent | acs.orgsci-hub.se |

Micellar Catalysis in Green Chemistry Applications of C-H Activation Reactions

Micellar catalysis has gained significant attention as a green chemistry approach, utilizing water as a benign solvent to perform organic reactions. acsgcipr.orgacs.orgmdpi.com This technique involves the use of surfactants, which are amphiphilic molecules that self-assemble into micelles in water above a critical concentration. acs.org These micelles act as nanoreactors, providing a hydrophobic core where water-insoluble organic substrates and catalysts can be concentrated, leading to enhanced reaction rates and selectivities. mdpi.comnih.gov

The application of micellar catalysis to C–H activation reactions is a promising strategy for the sustainable functionalization of organic molecules. While direct C-H activation of (Z)-methyl cinnamate in micellar media is not extensively documented, the principles of this methodology can be applied to cinnamate derivatives. The hydrophobic core of the micelle can solubilize the cinnamate and the transition-metal catalyst, facilitating the C-H activation of the aromatic ring. acs.org

This approach aligns with the principles of green chemistry by:

Reducing the use of volatile organic solvents: Water is used as the bulk medium. acsgcipr.orgacs.org

Enhancing reaction efficiency: The high local concentration of reactants within the micelle can lead to faster reactions under milder conditions, often at room temperature. acsgcipr.orgnih.gov

Facilitating catalyst and surfactant recycling: The aqueous phase containing the surfactant and potentially the catalyst can often be separated from the organic product and reused. acsgcipr.org

Designer surfactants have been developed to further optimize these reactions, demonstrating the versatility of micellar catalysis in complex transformations like chemoenzymatic cascades. frontiersin.orgnih.gov For instance, combining metal-catalyzed reactions with enzymatic processes in one pot is made possible by the compartmentalization offered by micelles. frontiersin.org This strategy could be envisioned for the synthesis and subsequent functionalization of cinnamates in a sustainable manner.

Advances in Enantioselective Synthesis and Derivatization of Cinnamates

The development of enantioselective methods for the synthesis and derivatization of cinnamates is crucial for accessing chiral molecules with potential biological activity. Significant progress has been made in this area, particularly through asymmetric catalysis.

One prominent strategy is the enantioselective conjugate addition to the α,β-unsaturated system of cinnamates. For example, the direct enantioselective Michael addition of carboxylic acids to alkyl cinnamates can be achieved using chiral lithium amides as traceless auxiliaries. acs.orgacs.org In these reactions, methyl cinnamate has been shown to give higher enantioselectivity compared to other alkyl cinnamates like ethyl or tert-butyl esters. acs.orgacs.org Under optimized conditions, high yields and enantiomeric excesses (ee) have been reported. acs.orgacs.org

Another approach involves the enantioselective sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters, including methyl cinnamate. rsc.orgrsc.org This has been a challenging transformation due to the low electrophilicity of these substrates. However, the development of novel bifunctional iminophosphorane organocatalysts has enabled this reaction with impressive reactivity and excellent levels of enantioselectivity. rsc.orgrsc.org

Asymmetric hydrogenation of cinnamate derivatives is another powerful tool. While the asymmetric epoxidation of trans-methyl-cinnamate has been studied in homogeneous catalysis to produce chiral phenyl glycidates, the preparation of the corresponding (Z)-cis-cinnamic esters for such reactions is known to be difficult, making direct asymmetric transformations of the more accessible (E)-isomers highly valuable. unibuc.ro

Furthermore, copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives has been developed. nih.gov By selecting an appropriate chiral ligand, the regioselectivity of the hydrocupration can be controlled to favor the formation of a β-cuprated species, which then undergoes amination to produce β-amino acid derivatives with high enantioselectivity. nih.gov

The table below highlights some of the advances in the enantioselective derivatization of cinnamates.

Table 3: Examples of Enantioselective Transformations of Cinnamates

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Conjugate Addition | Chiral Lithium Amides | Methyl Cinnamate | High yield and enantioselectivity (up to 93% ee). acs.orgacs.org | acs.orgacs.org |

| Sulfa-Michael Addition | Bifunctional Iminophosphorane | Methyl Cinnamate | Excellent enantioselectivities. rsc.orgrsc.org | rsc.orgrsc.org |

| Hydroamination | Copper/Chiral Ligand | Cinnamic Acid Derivatives | Access to chiral β-amino acids with high enantioselectivity. nih.gov | nih.gov |

Environmental Fate and Degradation Pathways of Z Methyl Cinnamate

Biotransformation and Microbial Degradation Processes of Cinnamates

The microbial breakdown of cinnamates is a key process in their environmental degradation. The initial and most critical step in the breakdown of (Z)-methyl cinnamate (B1238496) is the hydrolysis of the ester bond to yield (Z)-cinnamic acid and methanol. This reaction is primarily facilitated by microbial esterases, enzymes that are widely distributed in the intestinal tracts of mammals and are also produced by various soil microorganisms. nih.gov

Once (Z)-cinnamic acid is formed, it can be further metabolized by a diverse range of soil bacteria. One of the primary pathways for the aerobic degradation of cinnamic acid involves its conversion to benzoyl-CoA, a key intermediate. From benzoyl-CoA, the metabolic route can proceed through several pathways, often leading to the formation of compounds like protocatechuic acid, gentisic acid, or catechol, which are then subject to ring cleavage by specific dioxygenases. nih.gov

Several bacterial genera have been identified as capable of degrading cinnamic acid. For instance, strains of Pseudomonas and Stenotrophomonas have been shown to utilize cinnamic acid as a carbon source. mdma.chdntb.gov.ua A specific catabolic pathway identified in Stenotrophomonas sp. involves the following steps:

Cinnamic acid is reduced to 3-Phenylpropionic acid .

3-Phenylpropionic acid is hydroxylated to form 3-(4-Hydroxyphenyl) propionic acid .

This is further converted to 4-Hydroxy benzoic acid .

Finally, Protocatechuic acid is formed, which then undergoes ring fission. mdma.ch

The enzymes involved in this pathway include cinnamate reductase, 3-phenylpropionic acid hydroxylase, p-hydroxybenzoic acid hydroxylase, and protocatechuate 3,4-dioxygenase. mdma.ch

Table 1: Key Enzymes in the Microbial Degradation of Cinnamic Acid

| Enzyme | Function |

| Microbial Esterases | Hydrolyze (Z)-methyl cinnamate to (Z)-cinnamic acid and methanol. |

| Cinnamate Reductase | Reduces the double bond in the side chain of cinnamic acid. |

| 3-Phenylpropionic acid hydroxylase | Adds a hydroxyl group to the phenyl ring of 3-phenylpropionic acid. |

| p-hydroxybenzoic acid hydroxylase | Further hydroxylates the aromatic ring. |

| Protocatechuate 3,4-dioxygenase | Catalyzes the cleavage of the aromatic ring of protocatechuic acid. |

Photodegradation and Abiotic Environmental Transformations of this compound

Abiotic processes, particularly those driven by sunlight, play a significant role in the transformation of this compound in the environment. The primary photochemical process affecting methyl cinnamate is photoisomerization.

Upon exposure to ultraviolet (UV) radiation, the more stable trans-isomer of methyl cinnamate readily undergoes isomerization to the cis (Z)-isomer. dntb.gov.uanih.govnih.gov This process is a key mechanism for the dissipation of absorbed UV energy. nih.gov Studies on trans-methyl cinnamate in solution have demonstrated that this isomerization occurs efficiently, leading to a photostationary state containing both isomers. dntb.gov.uanih.gov

While the formation of this compound via photoisomerization is well-documented, its subsequent photodegradation is less understood. However, studies on related cinnamate compounds, such as octyl methoxycinnamate (OMC), provide insights into potential degradation pathways. The photodegradation of OMC, a common UV filter, has been shown to produce several transformation products, including 4-methoxybenzaldehyde (B44291) and various dimeric species. mdpi.com It is plausible that this compound could undergo similar photo-induced fragmentation and dimerization reactions in the environment.

Ecological Impact Assessments of Naturally Occurring Cinnamates

Cinnamic acid and its derivatives, including this compound, are naturally present in a wide variety of plants and are released into the environment through decomposition and root exudates. mdpi.comebi.ac.uk Their presence can have various effects on soil and aquatic ecosystems.

In aquatic environments, the toxicity of cinnamates to organisms is a key consideration. Studies on the acute toxicity of various organic compounds to the freshwater crustacean Daphnia magna have shown that toxicity can be influenced by the chemical structure and hydrophobicity of the compound. nih.govuniversiteitleiden.nl While specific toxicity data for this compound on Daphnia magna and other aquatic organisms like algae is not extensively available, related cinnamate esters have been shown to exhibit varying levels of toxicity. nih.gov For example, some UV filters containing cinnamate structures have been found to be toxic to algae. nih.gov

The methylation or demethylation of environmental contaminants can significantly alter their bioaccumulation and toxicity. nih.gov Generally, methylated derivatives tend to be more hydrophobic and can exhibit greater bioaccumulation and acute toxicity. nih.gov This suggests that the esterification of cinnamic acid to methyl cinnamate could potentially increase its ecological risk compared to the parent acid.

Table 2: Summary of Potential Ecological Impacts of Cinnamates

| Ecological Compartment | Potential Impact |

| Soil Ecosystems | - Alteration of microbial community structure due to antimicrobial properties. - Influence on nutrient cycling processes. |

| Aquatic Ecosystems | - Potential toxicity to aquatic organisms such as crustaceans (Daphnia magna) and algae. - Bioaccumulation potential, particularly for esterified forms. |

Further research is needed to fully elucidate the specific ecotoxicological profile of this compound and to assess its environmental risk, particularly in sensitive ecosystems.

Q & A

Q. What advanced techniques can elucidate the degradation pathways of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.